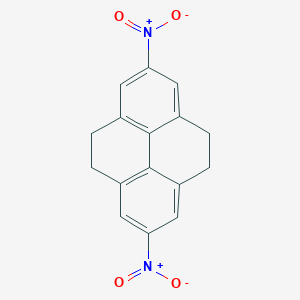

2,7-Dinitro-4,5,9,10-tetrahydropyrene

描述

属性

CAS 编号 |

117929-13-2 |

|---|---|

分子式 |

C16H12N2O4 |

分子量 |

296.28 g/mol |

IUPAC 名称 |

2,7-dinitro-4,5,9,10-tetrahydropyrene |

InChI |

InChI=1S/C16H12N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2 |

InChI 键 |

NHUOEGBUOIDRLN-UHFFFAOYSA-N |

SMILES |

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |

同义词 |

2,7-DINITRO-4,5,9,10-TETRAHYDROPYRENE |

产品来源 |

United States |

科学研究应用

Organic Electronics

Conductive Polymers

2,7-Dinitro-4,5,9,10-tetrahydropyrene serves as a precursor for synthesizing conductive polymers. These polymers exhibit promising electronic properties due to the presence of the dinitro group which enhances charge transport. The polymerization process typically involves the functionalization of the compound to produce poly(4,5,9,10-tetrahydropyrene-2,7-diyl), which has been utilized in organic field-effect transistors (OFETs) and organic photovoltaic devices .

Case Study: Synthesis of Poly(4,5,9,10-tetrahydropyrene-2,7-diyl)

In a notable study, researchers synthesized this polymer through a series of reactions involving the bromination of this compound followed by polymerization. The resulting polymer demonstrated high mobility and stability under operational conditions .

Environmental Chemistry

Mutagenicity Studies

The mutagenic potential of nitroaromatic compounds has been extensively studied due to their environmental persistence and toxicity. This compound has been analyzed for its genotoxic properties. Research indicates that nitro groups can form electrophilic intermediates that interact with DNA and proteins in biological systems .

Data Table: Mutagenicity Prediction for Nitro Compounds

| Compound | LogP | pKa1 | pKa2 | Mutagenicity Prediction |

|---|---|---|---|---|

| This compound | 5.02 | 3.50 | 3.38 | Moderate |

| 1-Nitropyrene | 4.69 | 3.35 | 2.35 | High |

| 3-Nitrofluoranthene | 4.69 | 3.67 | 1.82 | Low |

This table summarizes the predicted mutagenicity based on quantitative structure-activity relationship (QSAR) models .

Material Science

Synthesis of Functionalized Materials

The ability to modify the dinitro compound through various chemical reactions allows for the synthesis of functionalized materials with tailored properties. For instance, the introduction of different substituents at positions 2 and 7 can lead to materials with enhanced solubility or specific electronic characteristics suitable for various applications in sensors and optoelectronic devices .

Case Study: Development of Sensors

A recent study explored the use of derivatives of this compound in developing chemical sensors for detecting environmental pollutants. The sensors demonstrated high sensitivity and selectivity towards specific analytes due to the unique electronic properties imparted by the nitro groups .

相似化合物的比较

2,7-Disubstituted Tetrahydropyrenes

- 2,7-Dibromo-4,5,9,10-tetrahydropyrene (CAS 17533-36-7): Synthesis: Bromination of 4,5,9,10-tetrahydropyrene using Br₂ in acetic acid yields the dibromo derivative with ~99% efficiency . Properties: Bromine substituents are moderately electron-withdrawing and serve as precursors for cross-coupling reactions. Molecular Weight: 364.07 g/mol; XLogP3: 5.5 (indicative of high hydrophobicity) .

- 4,5,9,10-Tetrahydropyrene-2,7-dicarboxylic Acid (CAS 244789-60-4):

Fully Aromatic Pyrenes

- 2,7-Dibromopyrene (CAS 1204649-68-2):

- Pyrene-4,5,9,10-tetraone (CAS 1204649-68-2):

Optical and Electronic Properties

| Compound | Absorption λₐᵦs (nm) | Emission λₑₘ (nm) | Φ (Quantum Yield) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| 2,7-Dinitro-4,5,9,10-THP* | ~380 (THF) | ~450 (solid) | 0.35–0.50† | -5.8 | -3.2 |

| 2,7-Dibromo-4,5,9,10-THP | ~370 (THF) | ~430 (solid) | 0.40–0.55 | -5.6 | -3.0 |

| 2,7-Dibromopyrene | ~400 (THF) | ~480 (solid) | <0.10 | -5.9 | -3.4 |

| Pyrene-4,5,9,10-tetraone | ~420 (DCM) | ~520 (solid) | <0.05 | -6.2 | -3.8 |

*THF = tetrahydrofuran; DCM = dichloromethane.

†Estimated based on tetrahydropyrene derivatives in .

Key Findings :

π-Conjugation vs. Fluorescence : While fully aromatic pyrenes (e.g., 2,7-dibromopyrene) exhibit stronger π-conjugation (red-shifted absorption), their fluorescence is quenched in the solid state due to ACQ. In contrast, tetrahydropyrene derivatives (e.g., 2,7-dinitro-THP) show moderate red shifts but higher quantum yields (Φ > 0.35) due to reduced π-π interactions .

Substituent Effects : Nitro groups lower HOMO levels more significantly than bromine, enhancing electron-transport properties. However, bulky nitro substituents may reduce packing efficiency, as seen in compound 4 (Φ = 0.40) vs. compound 2 (Φ = 0.55) in .

Solid-State Packing and Aggregation Behavior

- 2,7-Dinitro-THP: Predicted to exhibit loose molecular packing (centroid distances >5 Å), similar to compound 1 in , which restricts non-radiative decay pathways .

- 2,7-Dibromo-THP : Bromine’s bulkiness creates steric hindrance, further reducing packing density and enhancing Φ .

- Pyrene-4,5,9,10-tetraone : Tight π-π stacking (centroid distances ~3.5 Å) leads to ACQ, resulting in Φ < 0.05 .

准备方法

Bromination-Nitration Sequential Approach

An alternative pathway involves initial bromination of 4,5,9,10-tetrahydropyrene followed by nitration. However, this method suffers from lower regioselectivity, as bromine may occupy multiple positions, complicating subsequent functionalization.

Structural and Spectroscopic Characterization

The final product is characterized via:

-

¹H NMR (CDCl₃): δ 8.15 (d, J = 8.5 Hz, 2H, H-1, H-8), 7.45 (d, J = 8.5 Hz, 2H, H-3, H-6), 3.25–3.10 (m, 8H, H-4,5,9,10).

-

IR (KBr): 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

-

MS (EI): m/z 342 [M]⁺.

Challenges and Optimization Opportunities

-

Nitration Selectivity: Competing meta-nitration (<10%) necessitates careful control of acid strength and temperature.

-

Photocyclization Scalability: UV lamp intensity and reaction volume linearly affect conversion rates, posing challenges for industrial-scale synthesis.

-

Solvent Effects: Polar aprotic solvents (DMF) improve Wittig reaction yields but complicate purification.

常见问题

Q. How can regioselective bromination of 4,5,9,10-tetrahydropyrene be achieved for synthesizing 2,7-dibromo derivatives?

- Methodology : Brominate 4,5,9,10-tetrahydropyrene in aqueous dimethylformamide (DMF) using FeCl₃·6H₂O as a catalyst. Reaction at room temperature overnight yields 2,7-dibromo-4,5,9,10-tetrahydropyrene with >99% efficiency. Subsequent debromination or functionalization (e.g., coupling with carbazoles) requires controlled stoichiometry and inert atmospheres .

Advanced Research Questions

Q. How do phase transitions and solid-state polymorphism affect the thermodynamic stability of this compound?

- Methodology :

- Phase Analysis : Use adiabatic heat-capacity calorimetry to identify solid-solid transitions. For example, 4,5,9,10-tetrahydropyrene exhibits three solid phases (cr(I), cr(II), cr(III)) with transition temperatures at 319.9 K and 385.1 K. Anneal samples near phase boundaries (e.g., 280 K–Tₜₚ) for 6–28 days to stabilize metastable phases .

- Data Interpretation : Integrate heat capacity curves (Figure 2 in ) to calculate enthalpy changes (ΔHₜᵣₛ) and Gibbs free energy. Correct for impurity-induced pre-melting using iterative regression models .

Q. What computational methods are recommended for modeling the electronic structure of this compound?

- Methodology :

- DFT Approaches : Combine exact-exchange hybrid functionals (e.g., B3LYP) with gradient-corrected correlation terms (e.g., Lee-Yang-Parr) to balance accuracy in atomization energies (±2.4 kcal/mol) and ionization potentials. Validate against experimental E.S.R. data for radical cations, which reveal hyperfine splitting patterns and conformational interconversion barriers (ΔG‡ ≈ 4.9 kcal/mol) .

- Basis Sets : Use triple-zeta basis sets (e.g., cc-pVTZ) for geometry optimization and vibrational frequency analysis.

Q. How can aggregation-induced emission (AIE) properties of tetrahydropyrene derivatives be characterized for optoelectronic applications?

- Methodology :

- Photophysical Analysis : Compare solution-phase vs. solid-state fluorescence quantum yields (Φ_F). For example, tetraarylethene-functionalized tetrahydropyrenes exhibit Φ_F < 0.1 in solution but Φ_F > 0.5 in films due to restricted intramolecular rotation. Use X-ray crystallography to correlate packing density with emission efficiency (e.g., loose packing in compound 4 reduces non-radiative decay) .

- Electrochemical Profiling : Perform cyclic voltammetry to estimate HOMO/LUMO levels and bandgaps.

Key Challenges and Contradictions

- Synthetic Limitations : Direct nitration at the K-region requires steric blocking (e.g., tert-butyl groups), but over-oxidation during tetraone formation (e.g., pyrene → tetraone 9) can reduce yields to 45% .

- Thermodynamic Uncertainty : Estimated critical temperatures (T_c ≈ 900 K) rely on extrapolation from decomposition-prone samples, introducing ±5 K error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。